molecular formula C21H14ClN3O2 B12189339 N-(5-chloro-2-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(5-chloro-2-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B12189339
M. Wt: 375.8 g/mol
InChI Key: RDJQXHZICHEWTQ-UHFFFAOYSA-N
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Description

    Reagents: 3-bromopyridine, palladium catalyst

    Conditions: Cross-coupling reaction under inert atmosphere

    Reaction: Formation of 2-(pyridin-3-yl)quinoline

  • Step 3: Formation of Carboxamide Group

      Reagents: 5-chloro-2-hydroxybenzoic acid, coupling agents

      Conditions: Room temperature, basic conditions

      Reaction: Amide bond formation

  • Industrial Production Methods

    In an industrial setting, the production of N-(5-chloro-2-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product consistency and quality.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the pyridine ring and the carboxamide group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

    • Step 1: Synthesis of Quinoline Core

        Reagents: Aniline, glycerol, sulfuric acid

        Conditions: Reflux at high temperature

        Reaction: Cyclization to form quinoline

    Chemical Reactions Analysis

    Types of Reactions

    N-(5-chloro-2-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

      Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

      Reduction: The nitro group, if present, can be reduced to an amine.

      Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate, acidic conditions

      Reduction: Hydrogen gas, palladium catalyst

      Substitution: Sodium hydroxide, organic solvents

    Major Products

      Oxidation: Quinone derivatives

      Reduction: Amino derivatives

      Substitution: Various substituted quinoline derivatives

    Scientific Research Applications

    N-(5-chloro-2-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide has a wide range of applications in scientific research:

      Chemistry: Used as a building block for synthesizing more complex molecules.

      Biology: Investigated for its potential as an enzyme inhibitor.

      Medicine: Explored for its anti-inflammatory and anticancer properties.

      Industry: Utilized in the development of advanced materials and dyes.

    Mechanism of Action

    The mechanism by which N-(5-chloro-2-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

    Comparison with Similar Compounds

    Similar Compounds

    • N-(5-chloro-2-hydroxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
    • N-(5-chloro-2-hydroxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
    • N-(5-chloro-2-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-3-carboxamide

    Uniqueness

    N-(5-chloro-2-hydroxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring and the carboxamide group can significantly affect the compound’s interaction with molecular targets, making it distinct from its analogs.

    Properties

    Molecular Formula

    C21H14ClN3O2

    Molecular Weight

    375.8 g/mol

    IUPAC Name

    N-(5-chloro-2-hydroxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide

    InChI

    InChI=1S/C21H14ClN3O2/c22-14-7-8-20(26)19(10-14)25-21(27)16-11-18(13-4-3-9-23-12-13)24-17-6-2-1-5-15(16)17/h1-12,26H,(H,25,27)

    InChI Key

    RDJQXHZICHEWTQ-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=C(C=CC(=C4)Cl)O

    Origin of Product

    United States

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